1-(Allyloxymethyl)-2-fluorobenzene
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Description
1-(Allyloxymethyl)-2-fluorobenzene, also known as AMFB, is a versatile compound used in a variety of scientific research applications. It has a wide range of uses in organic synthesis, biochemistry, and pharmacology. As a result, it has become an important tool for scientists in many different fields.
Scientific Research Applications
Organometallic Chemistry and Catalysis Fluorobenzenes like 1-(Allyloxymethyl)-2-fluorobenzene are being increasingly recognized for their role in organometallic chemistry and catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or easily displaced ligands, useful in well-defined complexes of fluorobenzenes and catalytic reactions (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure Analysis In crystallography, the existence and nature of C−H···F−C interactions in crystalline fluorobenzenes are significant. These compounds provide insights into weak acceptor capabilities of the C−F group, important for understanding molecular interactions in crystal structures (Thalladi et al., 1998).
Cross-Coupling Reactions The presence of directing groups like hydroxy and hydroxymethyl in fluorobenzenes facilitates ortho-selective cross-coupling with Grignard reagents. This is crucial in organic synthesis where fluorobenzenes act as intermediates in the creation of complex organic compounds (Manabe & Ishikawa, 2008).
Electrochemical Studies Electrochemical fluorinations of compounds like toluene and monofluoromethylbenzene lead to products like this compound. These reactions are significant in understanding the electrochemical behavior of aromatic compounds and their derivatives (Momota, Mukai, Kato, & Morita, 1998).
Chiroptical Molecular Switches this compound, when mounted on structures like adamantane, can act as a chiroptical molecular switch. This application is significant in the field of quantum dynamics and molecular electronics, where control of molecular chirality using laser pulses is explored (Kröner, Klaumünzer, & Klamroth, 2008).
properties
IUPAC Name |
1-fluoro-2-(prop-2-enoxymethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXCJFYXNVXMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599877 |
Source
|
Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1199773-12-0 |
Source
|
Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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